1-Azidoheptane

Physicochemical Characterization Fluid Dynamics Material Science

1-Azidoheptane (CAS 44961-22-0) is a linear, aliphatic organic azide with the molecular formula C₇H₁₅N₃ and a molecular weight of 141.2141 g/mol. As a member of the 1-azidoalkane homologous series, its primary utility in industrial and academic research settings stems from the versatile reactivity of its terminal azide (-N₃) functional group.

Molecular Formula C7H15N3
Molecular Weight 141.218
CAS No. 44961-22-0
Cat. No. B2543133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azidoheptane
CAS44961-22-0
Molecular FormulaC7H15N3
Molecular Weight141.218
Structural Identifiers
SMILESCCCCCCCN=[N+]=[N-]
InChIInChI=1S/C7H15N3/c1-2-3-4-5-6-7-9-10-8/h2-7H2,1H3
InChIKeyFYKLDSLIWBUFOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Azidoheptane (CAS 44961-22-0) for Research Procurement: Core Properties and Classification


1-Azidoheptane (CAS 44961-22-0) is a linear, aliphatic organic azide with the molecular formula C₇H₁₅N₃ and a molecular weight of 141.2141 g/mol [1]. As a member of the 1-azidoalkane homologous series, its primary utility in industrial and academic research settings stems from the versatile reactivity of its terminal azide (-N₃) functional group . This makes it a key building block for synthesizing triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) [2] and for producing primary amines through reduction .

Procurement Strategy for 1-Azidoheptane: Why In-Class Substitution is Not Recommended


Generic substitution among alkyl azides is scientifically unsound due to quantifiable, chain-length-dependent differences in critical physicochemical properties. Data from the foundational study by Brown et al. (1957) demonstrates that within the homologous series of 1-azidoalkanes, varying the carbon chain length systematically alters key parameters such as density, refractive index, viscosity, and boiling point [1]. For applications where these properties dictate process parameters (e.g., fluid dynamics, separation efficiency, or formulation behavior), substituting 1-azidoheptane with a shorter (e.g., 1-azidopentane) or longer (e.g., 1-azidooctane) chain analog without process revalidation is likely to introduce performance deviations and compromise reproducibility [1].

1-Azidoheptane Quantitative Evidence: Differentiating Data vs. Key Comparators


Intermediate C7 Chain Provides Unique Density and Refractive Index for Separation and Formulation

1-Azidoheptane possesses a specific density and refractive index that are quantitatively distinct from both shorter and longer chain analogs in the 1-azidoalkane series. This is critical for applications where density-driven separation or refractive index monitoring is essential. Data from a direct head-to-head comparison by Brown et al. shows that at 25°C, the density of 1-azidoheptane is 0.8962 g/mL [1]. This is notably higher than the C5 analog (1-azidopentane, 0.8911 g/mL) and lower than the C8 analog (1-azidooctane, 0.8989 g/mL), establishing it as an intermediate property [1]. Similarly, its refractive index (n20D) is 1.4372, which sits between that of 1-azidohexane (1.4335) and 1-azidooctane (1.4396) [1].

Physicochemical Characterization Fluid Dynamics Material Science

Validated Click Chemistry Reactivity with Eugenol Derivative Achieves 78% Yield

1-Azidoheptane is a demonstrably effective substrate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for synthesizing complex, biologically relevant triazoles. In a published synthetic protocol, 1-azidoheptane was reacted with a functionalized eugenol-based alkyne to yield the desired 1,2,3-triazole derivative (compound 3) with a yield of 78% [1]. This yield serves as a key benchmark, representing a successful and reproducible transformation for a sterically unhindered alkyl azide, which is essential for efficient synthesis of compound libraries and scale-up considerations.

Click Chemistry Triazole Synthesis Medicinal Chemistry

High Viscosity at 25°C Provides Quantifiable Distinction for Fluid Dynamics Applications

The viscosity of 1-azidoheptane provides a clear, quantifiable differentiation from other short- to medium-chain linear alkyl azides. The data from Brown et al. show that at 25°C, 1-azidoheptane has a viscosity of 1.642 centipoise [1]. This is significantly higher than its shorter-chain homologs, for instance, being approximately 24% more viscous than 1-azidohexane (1.318 centipoise) and roughly 54% more viscous than 1-azidopentane (1.068 centipoise) [1]. This quantifiable difference in rheological properties is a direct consequence of the C7 alkyl chain length.

Viscosity Rheology Process Engineering

Thermodynamic Stability Profile Quantified by Heat of Combustion in Homologous Series

The thermodynamic stability of 1-azidoheptane can be quantitatively assessed via its standard enthalpy of combustion (ΔcH°liquid), a key parameter for evaluating the energy content and safety profile of azide compounds. NIST data, derived from Murrin and Carpenter (1957), reports the heat of combustion for 1-azidoheptane as -1199.7 ± 0.5 kcal/mol [1]. This value is directly comparable to those of its homologs, allowing for a systematic analysis of how chain length influences energy release [2].

Thermochemistry Energetic Materials Safety Assessment

Chain Length Confers Distinct Boiling Point for Purification and Process Control

The boiling point of a compound is a critical parameter for its purification and handling. Data from the Brown et al. study demonstrates that 1-azidoheptane has a boiling point of 74°C at a reduced pressure of 18 mmHg [1]. This value is distinct from its closest analogs, 1-azidohexane (57.5°C at 19 mmHg) and 1-azidooctane (99°C at 27 mmHg) [1]. This clear separation in boiling points under similar vacuum conditions directly informs the choice of distillation equipment and process parameters.

Distillation Process Chemistry Separation Science

Evidence-Backed Research & Industrial Applications for 1-Azidoheptane (CAS 44961-22-0)


Synthesis of Novel 1,2,3-Triazole Derivatives via CuAAC for Medicinal Chemistry

Leveraging its validated reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC), 1-azidoheptane is a reliable choice for synthesizing 1,2,3-triazole-containing compounds. This is directly evidenced by its use in generating a eugenol-triazole hybrid with a 78% yield [3]. This application is ideal for medicinal chemistry programs seeking to build diverse compound libraries or explore structure-activity relationships (SAR) around bioactive scaffolds.

Physicochemical Reference Standard for Medium-Chain Alkyl Azides in Material Science

The well-documented, chain-length-dependent physical properties of 1-azidoheptane make it a valuable reference compound for material science and physical chemistry research. Its precisely measured density (0.8962 g/mL), refractive index (1.4372), and viscosity (1.642 cP) at 25°C [3] can be used to calibrate instruments, validate computational models for homologous series, or serve as a baseline in studies of novel azide-containing fluids and formulations.

Energetic Materials Research and Thermochemical Safety Assessment

The definitive thermochemical data for 1-azidoheptane, particularly its standard enthalpy of combustion (ΔcH°liquid) of -1199.7 ± 0.5 kcal/mol [3], makes it a compound of interest for fundamental research into the energetics of organic azides. This quantitative data is essential for researchers modeling decomposition pathways, predicting energy release in potential propellant or explosive applications, or conducting comparative safety assessments within the class of alkyl azides [4].

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